

A Comparative Guide to Analytical Methods for Lomefloxacin Quantification

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Compound of Interest

Compound Name:	Lomefloxacin
CAS No.:	114394-67-1; 98079-51-7; 98079-52-8
Cat. No.:	B15566496

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For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like **lomefloxacin** is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of various analytical methods for the quantification of **lomefloxacin**, presenting supporting experimental data, detailed methodologies, and a visual representation of the analytical method validation workflow.

Comparative Analysis of Analytical Methods

A variety of analytical techniques have been successfully employed for the quantification of **lomefloxacin** in pharmaceutical dosage forms and biological fluids. The choice of method often depends on factors such as the required sensitivity, selectivity, speed, cost, and the nature of the sample matrix. The most commonly used methods include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE).

Below is a summary of the quantitative performance data for these methods, compiled from various validation studies.

Table 1: Comparison of HPLC Methods for **Lomefloxacin** Quantification

Parameter	Method 1	Method 2	Method 3
Mobile Phase	Water:Acetonitrile (80:20, v/v) with 0.3% triethylamine, pH 3.3	1% Acetic acid:Acetonitrile:Methanol (70:15:15, v/v/v)	0.05 M Phosphate buffer (pH 3.2):Acetonitrile (87:13, v/v)
Column	LiChrospher 100 RP-18 (5 μ m, 125 mm x 4 mm)	Phenomenex C18 (5 μ m, 150 mm x 4.6 mm)	Kinetex 5u XB-C18 100A (5 μ m, 250 x 4.6 mm)
Flow Rate	1.0 mL/min[1]	1.0 mL/min[2]	-
Detection (λ)	279-295 nm[1]	280 nm[2]	-
Linearity Range	4.0 - 24.0 μ g/mL[1]	2.0 - 7.0 mg/mL	-
Correlation Coefficient (r^2)	> 0.9999	-	-
Recovery	> 99.54%	-	-
Precision (RSD)	< 1.0%	< 1.0% (Interday and Intraday)	-

Table 2: Comparison of Spectrophotometric Methods for **Lomefloxacin** Quantification

Parameter	UV Spectrophotometry	Visible Spectrophotometry
Wavelength (λ_{max})	280 nm	445 nm
Solvent/Reagent	Distilled Water	1% w/v Ferric nitrate in 1% v/v Nitric acid
Linearity Range	2.0 - 9.0 $\mu\text{g/mL}$	2 - 10 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	0.9997	-
Molar Absorptivity	Calculated	-
Recovery	High accuracy demonstrated	-
Precision (CV)	0.09 - 0.80%	-

Table 3: Comparison of HPTLC and Capillary Electrophoresis Methods for **Lomefloxacin** Quantification

Parameter	HPTLC	Capillary Zone Electrophoresis (CZE)
Stationary Phase	Precoated silica gel 60 F254 plate	75 μm x 35 cm fused silica capillary
Mobile Phase/Buffer	Chloroform:Methanol:Ammonia (10:7:3 v/v/v)	25 mM H_3PO_4 -NaOH running buffer (pH 8.5)
Detection (λ)	288 nm	254 nm
Linearity Range	50 - 250 ng/band	10 - 60 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	0.9958	-
Limit of Detection (LOD)	-	3.87 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	-	8.93 $\mu\text{g/mL}$
Recovery	-	94.4 - 108.6%

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing analytical methods. The following sections provide an overview of the protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC)

A study developed a simple and rapid HPLC method for the quantification of **lomefloxacin** along with other fluoroquinolones.

- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
- Column: LiChrospher 100 RP-18 (5 μm , 125 mm x 4 mm).
- Mobile Phase: A mixture of water and acetonitrile (80:20, v/v) containing 0.3% triethylamine, with the pH adjusted to 3.3 using phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at wavelengths varying from 279 to 295 nm.
- Procedure: Standard solutions of **lomefloxacin** were prepared in the mobile phase. The method was validated for linearity, precision, and recovery. The calibration curve was found to be linear over a concentration range of 4.0 to 24.0 $\mu\text{g/mL}$ with a correlation coefficient (r) of ≥ 0.9999 . The relative standard deviation was less than 1.0%, and the average recovery was greater than 99.54%.

Another HPLC method utilized a mobile phase of 1% acetic acid, acetonitrile, and methanol (70:15:15, v/v/v) with a Phenomenex C18 column and UV detection at 280 nm.

UV-Vis Spectrophotometry

A simple and reproducible UV spectrophotometric method was developed for the assay of **lomefloxacin** in tablets.

- Instrumentation: A JASCO 7800 UV-VIS spectrophotometer with 10 mm quartz cells.
- Solvent: Distilled water.

- Wavelength of Maximum Absorbance (λ_{max}): 280 nm.
- Procedure: A stock solution of **lomefloxacin** was prepared in distilled water. The calibration curve was constructed by preparing a series of dilutions and measuring their absorbance at 280 nm. The method demonstrated linearity in the range of 2.0 - 9.0 $\mu\text{g/mL}$ with a mean correlation coefficient of 0.9997. The excipients in the commercial tablet preparation did not interfere with the assay.

A visible spectrophotometric method is based on the reaction of **lomefloxacin** with ferric nitrate to form a colored complex.

- Reagents: 1% w/v ferric nitrate solution in 1% v/v nitric acid.
- Wavelength of Maximum Absorbance (λ_{max}): 445 nm.
- Procedure: Aliquots of the standard **lomefloxacin** solution were treated with the ferric nitrate solution, and the volume was made up with distilled water. The absorbance was measured at 445 nm against a reagent blank. Beer's law was obeyed in the concentration range of 2-10 mcg/ml.

High-Performance Thin-Layer Chromatography (HPTLC)

A stability-indicating HPTLC method has been described for the analysis of **Lomefloxacin Hydrochloride**.

- Stationary Phase: Precoated silica gel 60 F254 plates.
- Mobile Phase: A mixture of Chloroform, Methanol, and Ammonia in the ratio of 10:7:3 (v/v/v).
- Detection: Densitometric scanning at 288 nm.
- Procedure: The method was validated as per ICH guidelines. Linearity was established in the range of 50-250 ng/band with a correlation coefficient (r^2) of 0.9958. The method was also used to resolve the drug from its degradation products.

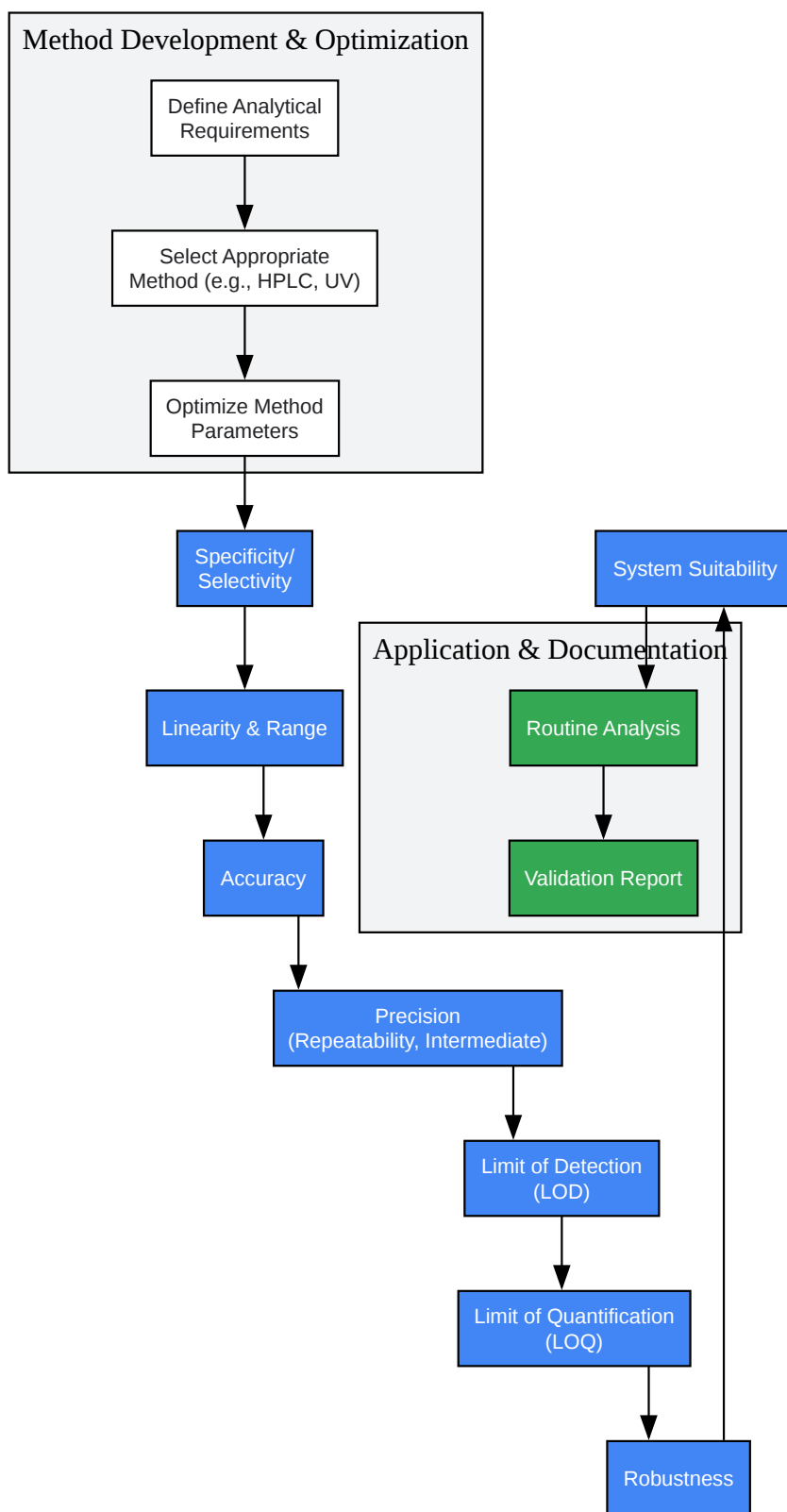
Capillary Electrophoresis (CE)

A capillary zone electrophoretic (CZE) method was developed for the determination of **lomefloxacin** in pharmaceutical tablets.

- Instrumentation: A capillary electrophoresis system.
- Capillary: 75 μm x 35 cm fused silica capillary.
- Running Buffer: 25 mM H_3PO_4 -NaOH buffer at pH 8.5.
- Applied Voltage: 12 kV.
- Detection: UV detection at 254 nm.
- Procedure: The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The calibration was linear from 10 to 60 $\mu\text{g/mL}$. The LOD and LOQ were found to be 3.87 and 8.93 $\mu\text{g/mL}$, respectively. Recoveries ranged from 94.4–108.6%.

Visualizing the Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages and parameters involved in this workflow.



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Caption: Workflow for Analytical Method Validation.

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